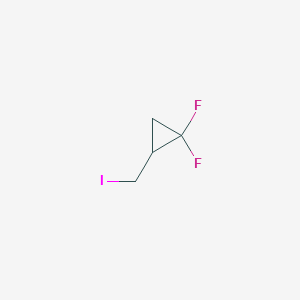
1,1-Difluoro-2-(iodomethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods exist for preparing 1,1-difluoro-2-(iodomethyl)cyclopropane. One notable approach involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. This process yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity, catalyzed by an adamantylglycine-derived dirhodium complex (Rh2(R-PTAD)4) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Fluorinated Cyclopropanes
Fluorinated cyclopropanes, such as 1,1-Difluoro-2-(iodomethyl)cyclopropane, have attracted interest due to their biological activity and improved metabolic profiles when incorporated into bioactive compounds. Researchers have developed stereoselective synthesis methods for these compounds using diazo-derived rhodium carbenes, zinc carbenoids, ring closure processes, and biocatalytic methods. These methods provide access to fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropane derivatives with high diastereo- and enantioselectivities, demonstrating the utility of fluorinated groups in enhancing the efficiency of chemical processes (Pons et al., 2021).
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation
The catalytic 1,3-difunctionalization of cyclopropanes, particularly focusing on 1,3-difluorination reactions, employs aryl iodine(I-III) catalysis. This strategy utilizes commercially available reagents and can be applied to a variety of substituted cyclopropane substrates. The resulting 1,3-difluorides significantly influence molecular conformation, showcasing the utility of these reactions in modulating molecular shape for potential applications in drug design and material science (Banik et al., 2017).
Synthesis of Gem-Difluorinated Cyclopropanes
The synthesis of gem-difluorinated cyclopropanes and cyclopropenes highlights the importance of introducing fluorine atoms onto cyclopropane rings. These modifications alter the molecule's structure, reactivity, and biological properties. The use of trifluoromethyltrimethylsilane as a difluorocarbene source has been explored, offering an efficient method for producing these compounds under milder conditions compared to traditional methods (Wang et al., 2011).
Radical Cascade Reactions and Ring-Opening Transformations
Radical cascade reactions using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor have been developed for the synthesis of bicyclo[3.3.0]octane derivatives. This approach demonstrates the versatility of cyclopropane derivatives in synthesizing complex molecular structures through iodine atom transfer mechanisms (Kitagawa et al., 2002). Additionally, the ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions showcases another facet of cyclopropane chemistry, allowing for the creation of diverse functionalized compounds (Ortega & Csákÿ, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1-difluoro-2-(iodomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2I/c5-4(6)1-3(4)2-7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHPHYBOVMYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-2-(iodomethyl)cyclopropane | |
CAS RN |
1276677-16-7 |
Source


|
| Record name | 1,1-difluoro-2-(iodomethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

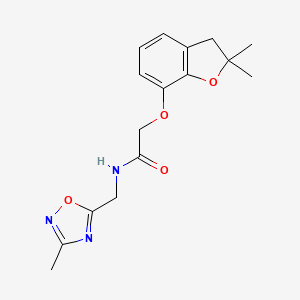
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)
![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2698871.png)
![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)
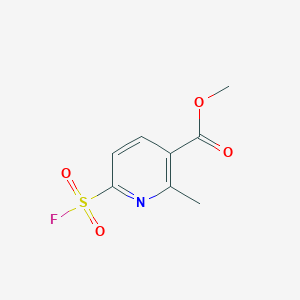
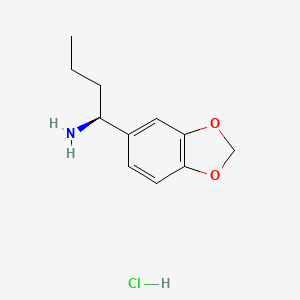
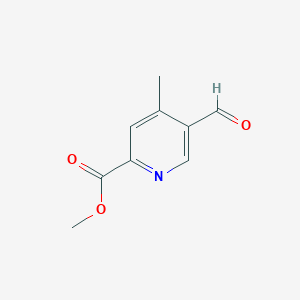
amine](/img/structure/B2698876.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)
![2-(Phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B2698881.png)
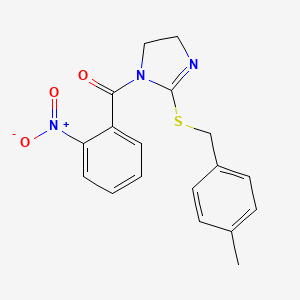
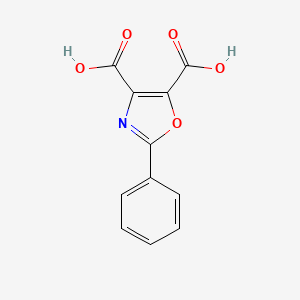

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2698889.png)